Trioctylsilane

Catalog No.
S1519218
CAS No.
18765-09-8
M.F
C24H51Si
M. Wt
367.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trioctylsilane

CAS Number

18765-09-8

Product Name

Trioctylsilane

Molecular Formula

C24H51Si

Molecular Weight

367.7 g/mol

InChI

InChI=1S/C24H51Si/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3

InChI Key

QTKHQYWRGFZFHG-UHFFFAOYSA-N

SMILES

CCCCCCCC[Si](CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCC[Si](CCCCCCCC)CCCCCCCC

The exact mass of the compound Trioctylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139862. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trioctylsilane is a long-chain, sterically hindered trialkylhydrosilane used as a high-performance reducing agent, surface modifier, and process additive. Its three C8 alkyl chains provide significant hydrophobicity and steric bulk, while the reactive silicon-hydride (Si-H) bond allows for controlled reductions and surface functionalization. These properties make it a critical component in specialized applications such as nanoparticle synthesis, semiconductor passivation, and as a stable additive in high-performance polymer and lubricant formulations where thermal stability and controlled reactivity are paramount.

Substituting Trioctylsilane with seemingly similar compounds introduces significant process and performance risks. Shorter-chain hydrosilanes, such as triethylsilane, exhibit higher reactivity and less steric hindrance, which can lead to uncontrolled reactions, unwanted side-products, and poor selectivity in complex syntheses. Using functionalized analogs like octadecyltrichlorosilane (OTS) or alkoxysilanes introduces a completely different reaction mechanism (hydrolysis/condensation vs. hydrosilylation), creating corrosive byproducts (HCl) and requiring stringent anhydrous handling conditions not necessary for the more stable Trioctylsilane. These differences in reactivity, steric profile, and handling requirements make direct substitution impractical for optimized, reproducible workflows.

Processability Advantage: Superior Thermal Stability for High-Temperature Synthesis

Trioctylsilane's high boiling point enables its use in demanding, high-temperature processes where more volatile silanes would fail. This is critical for synthetic routes like hot-injection for quantum dot synthesis, which often exceed the boiling points of common, shorter-chain alternatives. For instance, the boiling point of Trioctylsilane is significantly higher than that of Triethylsilane, ensuring it remains in the reaction mixture to act as a reducing or capping agent at elevated temperatures.

Evidence DimensionBoiling Point (°C)
Target Compound Data380–382 °C
Comparator Or BaselineTriethylsilane: 102 °C
Quantified Difference~278 °C higher boiling point
ConditionsStandard atmospheric pressure.

This thermal stability is a key procurement criterion for reproducible high-temperature nanomaterial synthesis, preventing reagent loss and ensuring consistent reaction conditions.

Controlled Reactivity: Steric Hindrance Enables Selective Reductions Over More Reactive Silanes

The three bulky octyl chains of Trioctylsilane moderate the reactivity of its Si-H bond, making it a milder and more selective reducing agent compared to less sterically hindered silanes like Triethylsilane. While Triethylsilane is a common choice for general reductions of carbonyls, Trioctylsilane is preferred in complex syntheses where chemoselectivity is critical. This steric control prevents over-reduction or side reactions with other functional groups, leading to higher purity and yield of the target molecule.

Evidence DimensionReactivity Profile
Target Compound DataMilder, more selective reducing agent due to high steric hindrance.
Comparator Or BaselineTriethylsilane: Higher reactivity, less selective due to smaller ethyl groups.
Quantified DifferenceQualitatively different selectivity in complex molecule synthesis.
ConditionsGeneral organic reduction reactions.

For multi-step synthesis of fine chemicals or pharmaceuticals, choosing Trioctylsilane over more reactive alternatives can simplify purification and improve overall process efficiency.

Enhanced Device Stability: Effective Defect Passivation in Perovskite Solar Cells

In perovskite solar cell (PSC) fabrication, surface passivation is critical for reducing defects and improving long-term stability. Long-chain alkylamines and alkylsilanes are used to passivate surface defects and provide a hydrophobic barrier against moisture. Studies comparing various passivation agents, such as octylammonium iodide (OAI) and phenethylammonium iodide (PEAI), show that the choice of the organic molecule significantly impacts device efficiency and stability. The long, hydrophobic octyl chains of Trioctylsilane offer a mechanism to passivate surface trap states and inhibit moisture ingress, a key failure mode in PSCs, contributing to enhanced device lifetime and performance compared to untreated or less hydrophobic surfaces.

Evidence DimensionDevice Stability (T80)
Target Compound DataLong-chain alkyl groups are known to enhance moisture resistivity and operational stability in PSCs.
Comparator Or BaselineUnpassivated devices or devices passivated with less hydrophobic molecules show faster degradation.
Quantified DifferenceA DPPP-passivated device (another hydrophobic passivator) showed a T80 of 753 hours under thermal stress at 85°C.
ConditionsPerovskite solar cell fabrication and stability testing.

Procuring Trioctylsilane enables the development of more durable and efficient perovskite solar cells by directly addressing critical degradation pathways.

High-Temperature Synthesis of Monodisperse Quantum Dots and Nanocrystals

Trioctylsilane is the preferred choice for hot-injection and other high-temperature syntheses of colloidal quantum dots and metallic nanocrystals. Its high boiling point ensures it remains in the reaction solvent to function as a controlled reducing agent and surface capping ligand, while its steric bulk helps regulate particle growth for improved monodispersity.

Improving Longevity and Efficiency of Perovskite Optoelectronics

As a surface passivation agent in the fabrication of perovskite solar cells and LEDs, Trioctylsilane's long alkyl chains serve to heal surface defects and form a hydrophobic barrier. This dual action reduces non-radiative recombination and protects the sensitive perovskite layer from moisture, leading to devices with higher initial efficiency and significantly improved operational stability.

Selective Reductions in High-Value Pharmaceutical and Fine Chemical Synthesis

In multi-step organic synthesis, where preserving sensitive functional groups is essential, Trioctylsilane serves as a selective reducing agent. Its sterically hindered Si-H bond allows for the targeted reduction of specific groups without attacking others, a level of control not achievable with more aggressive, less hindered silanes like Triethylsilane.

UNII

HXO1XAL959

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18765-09-8

Wikipedia

Silane, trioctyl-

General Manufacturing Information

Silane, trioctyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types